molecular formula C15H16O2 B1222132 1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone CAS No. 87018-26-6

1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone

Cat. No. B1222132
CAS RN: 87018-26-6
M. Wt: 228.29 g/mol
InChI Key: ZPQRKKKZKXGBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone is a natural product found in Curcuma parviflora with data available.

Scientific Research Applications

Urease Inhibition and Antiproliferative Effects

1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone has been identified in studies exploring novel urease inhibitors. For instance, compounds isolated from Diospyros lotus, including new dimeric naphthoquinones, have demonstrated significant inhibitory effects on urease activities, with potential applications in treating diseases where urease is a factor (Rauf et al., 2017). Similarly, such compounds have been evaluated for their antiproliferative effects and potential in reversing multidrug resistance in cancer treatments (Rauf et al., 2015).

Solubility Enhancement in Pharmaceutical Compounds

The compound has also been studied for its role in enhancing the solubility of other pharmaceutical agents. For example, the complexation of isoxazolyl-naphthoquinone with hydroxypropyl-β-cyclodextrin significantly improved its water solubility, which is crucial for the preparation of solutions for biological tests (Linares et al., 2000).

Applications in Organic Synthesis

In the field of organic synthesis, 1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone-related compounds have been utilized in various reactions. For instance, the cycloaddition reactions involving naphthoquinones have been studied for the synthesis of functionalized cubanes, indicating the compound's utility in creating novel organic structures (Mehta et al., 1994).

Antioxidant Activity

Some derivatives of 1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone have shown promising antioxidant activities. A novel dimeric naphthoquinone isolated from Diospyros lotus demonstrated good antioxidant activity even at low concentrations (Rauf et al., 2017).

properties

CAS RN

87018-26-6

Product Name

1,6-Dimethyl-4-isopropyl-5,8-naphthoquinone

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2,5-dimethyl-8-propan-2-ylnaphthalene-1,4-dione

InChI

InChI=1S/C15H16O2/c1-8(2)11-6-5-9(3)13-12(16)7-10(4)15(17)14(11)13/h5-8H,1-4H3

InChI Key

ZPQRKKKZKXGBCB-UHFFFAOYSA-N

SMILES

CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C

Canonical SMILES

CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C

Other CAS RN

87018-26-6

synonyms

1,6-dimethyl-4-isopropyl-5,8-naphthoquinone
stahlianthusone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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